molecular formula C14H12ClN3O3 B5850659 N'-[2-(4-chlorophenoxy)acetyl]isonicotinohydrazide

N'-[2-(4-chlorophenoxy)acetyl]isonicotinohydrazide

Cat. No. B5850659
M. Wt: 305.71 g/mol
InChI Key: WPGNOZHGQBNNBO-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenoxy)acetyl]isonicotinohydrazide, also known as ethionamide, is an antibiotic used in the treatment of tuberculosis. It was first synthesized in 1956 and has since been used as a second-line drug for the treatment of multidrug-resistant tuberculosis (MDR-TB). Ethionamide has a similar structure to isoniazid, another drug used in the treatment of tuberculosis, but it is more effective against drug-resistant strains of the disease.

Mechanism of Action

Ethionamide is a prodrug that is activated by the bacterial enzyme EthA. EthA converts N'-[2-(4-chlorophenoxy)acetyl]isonicotinohydrazide into an active form, which then inhibits the synthesis of mycolic acids. Mycolic acids are important components of the bacterial cell wall, and their inhibition leads to the disruption of the cell wall and the death of the bacterium.
Biochemical and Physiological Effects
Ethionamide has been shown to have a number of biochemical and physiological effects. It has been found to induce the expression of genes involved in the detoxification of reactive oxygen species, which are produced by the bacterium in response to the drug. Ethionamide has also been found to inhibit the activity of enzymes involved in the biosynthesis of fatty acids and nucleic acids, which are essential for bacterial growth and replication.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-[2-(4-chlorophenoxy)acetyl]isonicotinohydrazide is its effectiveness against drug-resistant strains of tuberculosis. It is also relatively inexpensive and easy to synthesize. However, N'-[2-(4-chlorophenoxy)acetyl]isonicotinohydrazide can be toxic to the liver and can cause a number of side effects, including gastrointestinal disturbances, skin rashes, and neurological symptoms. These limitations make it difficult to use N'-[2-(4-chlorophenoxy)acetyl]isonicotinohydrazide in clinical settings.

Future Directions

There are a number of future directions for research on N'-[2-(4-chlorophenoxy)acetyl]isonicotinohydrazide. One area of interest is the development of new derivatives of the drug that are more effective against drug-resistant strains of tuberculosis. Another area of interest is the identification of new targets for the drug, which could lead to the development of more effective treatments for tuberculosis. Finally, research on the mechanism of action of N'-[2-(4-chlorophenoxy)acetyl]isonicotinohydrazide could lead to a better understanding of the biology of Mycobacterium tuberculosis and the development of new drugs to combat the disease.

Synthesis Methods

Ethionamide is synthesized by the reaction of isonicotinic acid hydrazide with 4-chlorobenzoyl chloride. The reaction proceeds in the presence of a base, such as sodium hydroxide, and an organic solvent, such as chloroform or dichloromethane. The product is then purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate.

Scientific Research Applications

Ethionamide has been extensively studied for its antibacterial activity against Mycobacterium tuberculosis, the bacterium that causes tuberculosis. It has been found to be effective against both drug-sensitive and drug-resistant strains of the disease. Ethionamide works by inhibiting the synthesis of mycolic acids, which are essential components of the bacterial cell wall. This results in the disruption of the cell wall and ultimately, the death of the bacterium.

properties

IUPAC Name

N'-[2-(4-chlorophenoxy)acetyl]pyridine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O3/c15-11-1-3-12(4-2-11)21-9-13(19)17-18-14(20)10-5-7-16-8-6-10/h1-8H,9H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGNOZHGQBNNBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NNC(=O)C2=CC=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301331047
Record name N'-[2-(4-chlorophenoxy)acetyl]pyridine-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301331047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID74373841
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N'-[2-(4-chlorophenoxy)acetyl]pyridine-4-carbohydrazide

CAS RN

139195-01-0
Record name N'-[2-(4-chlorophenoxy)acetyl]pyridine-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301331047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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